molecular formula C11H15N5O5 B033566 1-Methylguanosine CAS No. 2140-65-0

1-Methylguanosine

Cat. No.: B033566
CAS No.: 2140-65-0
M. Wt: 297.27 g/mol
InChI Key: UTAIYTHAJQNQDW-UHFFFAOYSA-N
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Description

N1-Methylguanosine is a methylated nucleoside derived from guanosine. It is characterized by the addition of a methyl group at the nitrogen-1 position of the guanine base. This compound is a significant biomarker in various biological processes and has been studied extensively for its role in RNA modification and potential implications in disease states .

Scientific Research Applications

N1-Methylguanosine has a wide range of scientific research applications:

Safety and Hazards

Safety data for 1-Methylguanosine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Future research directions for 1-Methylguanosine include exploring its connections with cancer development, drug resistance, and tumor microenvironment . There is also interest in understanding how individual modifications influence translation depending on mRNA sequence context .

Mechanism of Action

Target of Action

1-Methylguanosine is a methylated nucleoside originating from RNA degradation . The primary targets of this compound are various RNA molecules, including messenger RNA (mRNA), ribosomal RNA (rRNA), microRNA (miRNA), and transfer RNA (tRNA) . The m7G methyltransferases, such as METTL1, WDR4, RNMT, RAM, WBSCR22, and TMRT112, install the m7G modification on these target RNA molecules .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, the METTL1/WDR4 complex increases the abundance of tRNA with m7G modifications, especially tRNA-Arg (anticodon TCT) 4–1 (Arg-TCT-4–1), which affects the translation of mRNA enriched with AGA codons by decreasing ribosome pausing efficacy, particularly in cell cycle progression genes .

Biochemical Pathways

this compound is involved in the modification of RNA molecules, which plays a crucial role in various biochemical pathways. The core structural feature of the mRNA cap is an N7-methylguanosine moiety linked by a 5′–5′ triphosphate chain to the first transcribed nucleotide . This modification actively participates in biological and pathological functions by affecting the metabolism of various RNA molecules .

Pharmacokinetics

It’s known that the compound is a methylated nucleoside originating from rna degradation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the regulation of RNA metabolism. By modifying RNA molecules, this compound can influence the translation of mRNA, thereby affecting gene expression and cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Methylguanosine can be synthesized through several chemical routes. One common method involves the methylation of guanosine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of Nthis compound often involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, employing rigorous purification techniques such as high-performance liquid chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N1-Methylguanosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N1-methylguanine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-Nthis compound.

    Substitution: Nthis compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols and amines are employed under basic conditions.

Major Products: The major products formed from these reactions include various methylated and demethylated guanosine derivatives, which are often studied for their biological activity and potential therapeutic applications .

Comparison with Similar Compounds

N1-Methylguanosine is unique among methylated nucleosides due to its specific methylation site and biological effects. Similar compounds include:

Nthis compound stands out due to its specific impact on RNA structure and function, making it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAIYTHAJQNQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862842
Record name 2-Amino-1-methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-65-0
Record name 1-Methylguanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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